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Compound of Interest

Compound Name: Ethyl 3-butenoate

Cat. No.: B156250 Get Quote

For researchers, scientists, and professionals in drug development, accurate identification and

characterization of chemical compounds are paramount. This guide provides a detailed

comparison of experimentally obtained spectroscopic data for Ethyl 3-butenoate with

established literature values, ensuring confidence in compound identity and purity.

This guide presents a summary of proton nuclear magnetic resonance (¹H NMR), carbon-13

nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy data for Ethyl 3-
butenoate. The data is presented in clear, tabular format to facilitate easy comparison with

literature benchmarks. Detailed experimental protocols for acquiring such spectra are also

provided, alongside a graphical representation of the analytical workflow.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Ethyl 3-butenoate.

¹H Nuclear Magnetic Resonance (NMR) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 90 MHz
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Protons
Literature Chemical
Shift (δ) (ppm)

Multiplicity
Literature Coupling
Constant (J) (Hz)

-CH₃ (ethyl) 1.25 Triplet (t) 7.1

-CH₂- (ester) 4.14 Quartet (q) 7.1

-CH₂- (allyl) 3.12 Doublet of triplets (dt) 7.0, 1.4

=CH₂ (vinyl) 5.15 - 5.30 Multiplet (m) -

=CH- (vinyl) 5.80 - 6.00 Multiplet (m) -

¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 22.5 MHz

Carbon Literature Chemical Shift (δ) (ppm)

-CH₃ (ethyl) 14.2

-CH₂- (allyl) 38.6

-O-CH₂- (ester) 60.4

=CH₂ (vinyl) 118.2

=CH- (vinyl) 131.2

C=O (ester) 171.0

Infrared (IR) Spectroscopy Data
Functional Group Literature Wavenumber (cm⁻¹)

C=O Stretch (Ester) 1740

C=C Stretch (Alkene) 1645

C-O Stretch (Ester) 1178
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

¹H and ¹³C NMR Spectroscopy
A sample of Ethyl 3-butenoate is dissolved in deuterated chloroform (CDCl₃) containing a

small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to

an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 90 MHz spectrometer. For ¹H

NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is

typically set from 0 to 200 ppm. Data is processed by applying a Fourier transform to the free

induction decay (FID) signal. Chemical shifts are reported in parts per million (ppm) relative to

TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
A thin film of neat Ethyl 3-butenoate is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates. The IR spectrum is recorded using a Fourier-transform

infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400

cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Analytical Workflow
The following diagram illustrates the logical workflow for comparing experimental spectroscopic

data with literature values for compound characterization.
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Caption: Workflow for Spectroscopic Data Comparison.

To cite this document: BenchChem. [A Comparative Analysis of Ethyl 3-butenoate
Spectroscopic Data Against Literature Values]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b156250#ethyl-3-butenoate-spectroscopic-data-
comparison-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156250?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

